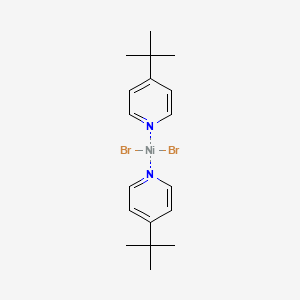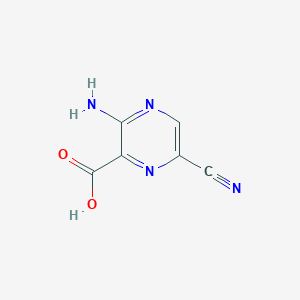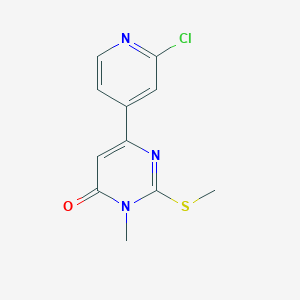![molecular formula C6H12N2O4 B13897266 2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid](/img/structure/B13897266.png)
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid is a dipeptide derived from glycine and L-alanine. This compound plays an essential role in protein biosynthesis, DNA replication, and other metabolic processes in living organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid typically involves the coupling of glycine and L-alanine derivatives under specific conditions. The reaction often requires the use of coupling agents such as carbodiimides (e.g., DCC) and protecting groups to ensure selective reactions .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar coupling reactions with optimized conditions for higher yields and purity .
化学反応の分析
Types of Reactions
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
科学的研究の応用
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Plays a role in protein biosynthesis and DNA replication.
Industry: Used in the production of specialized peptides and as a research tool in various industrial processes.
作用機序
The mechanism of action of 2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid involves its incorporation into peptides and proteins. It interacts with various enzymes and molecular targets involved in protein biosynthesis and DNA replication. The specific pathways and molecular targets depend on the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Glycyl-L-alanine: Another dipeptide derived from glycine and L-alanine.
Glycyl-L-serine: A dipeptide derived from glycine and L-serine.
Glycyl-L-valine: A dipeptide derived from glycine and L-valine.
Uniqueness
2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid is unique due to its specific structure, which includes both amino and hydroxyl functional groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile building block in peptide synthesis .
特性
分子式 |
C6H12N2O4 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
2-[(2-amino-3-hydroxybutanoyl)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O4/c1-3(9)5(7)6(12)8-2-4(10)11/h3,5,9H,2,7H2,1H3,(H,8,12)(H,10,11) |
InChIキー |
BIYXEUAFGLTAEM-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)NCC(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine hydrobromide](/img/structure/B13897183.png)
![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)


![Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B13897246.png)
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)
![3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13897255.png)

